molecular formula C12H17N3O B13004397 4-(Piperidin-1-yl)benzohydrazide

4-(Piperidin-1-yl)benzohydrazide

Cat. No.: B13004397
M. Wt: 219.28 g/mol
InChI Key: NLDYZVXJDDWPJI-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzohydrazide is a chemical compound that features a piperidine ring attached to a benzohydrazide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both the piperidine and benzohydrazide functional groups endows it with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)benzohydrazide typically involves the condensation of 4-(Piperidin-1-yl)benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

4-(Piperidin-1-yl)benzoic acid+Hydrazine hydrateThis compound+Water\text{4-(Piperidin-1-yl)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-(Piperidin-1-yl)benzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of benzohydrazide oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-(Piperidin-1-yl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like 4-(Piperidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzamide share structural similarities.

    Benzohydrazide Derivatives: Compounds such as 4-(2-(Piperidin-1-yl)ethoxy)benzohydrazide and 2-chloro-4-(Piperidin-1-yl)benzohydrazide.

Uniqueness: 4-(Piperidin-1-yl)benzohydrazide is unique due to the combination of the piperidine ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-piperidin-1-ylbenzohydrazide

InChI

InChI=1S/C12H17N3O/c13-14-12(16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7H,1-3,8-9,13H2,(H,14,16)

InChI Key

NLDYZVXJDDWPJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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